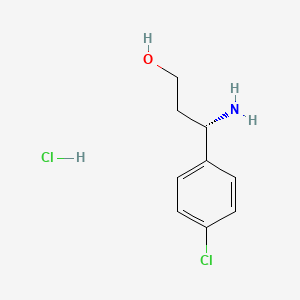

(S)-3-(4-chlorophenyl)-beta-alaninol HCl

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. The compound is registered under Chemical Abstracts Service number 1590388-37-6 for the hydrochloride salt form, while the free base carries the identifier 886061-26-3. Alternative nomenclature includes the designation as (S)-3-(4-chlorophenyl)-β-alaninol hydrochloride, reflecting its relationship to the β-alanine amino acid family.

The systematic classification places this compound within several important chemical categories. Primarily, it functions as a β-amino acid derivative, specifically categorized as an amino alcohol due to the presence of both amino and hydroxyl functional groups. The compound belongs to the broader class of chiral building blocks, making it particularly valuable in asymmetric synthesis applications. The 4-chlorophenyl substituent classifies it among halogenated aromatic compounds, which typically exhibit enhanced biological activity and selectivity toward molecular targets compared to their non-halogenated counterparts.

The stereochemical designation (S) indicates the absolute configuration at the chiral center, determined according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer represents one of two possible enantiomers, with the (S)-configuration being the predominant form utilized in pharmaceutical applications. The compound's classification as a hydrochloride salt reflects its typical storage and handling form, which provides enhanced stability and water solubility compared to the free base.

Molecular Formula and Stereochemical Configuration

The molecular formula of (S)-3-(4-chlorophenyl)-β-alaninol hydrochloride is C₉H₁₃Cl₂NO, with a corresponding molecular weight of 222.11 grams per mole. This formula accounts for the complete hydrochloride salt, including the additional chloride ion and proton associated with the amino group protonation. The free base form exhibits the molecular formula C₉H₁₂ClNO with a molecular weight of 185.65 grams per mole.

The stereochemical configuration centers around the carbon atom bearing the amino group, designated as the (3S) position according to International Union of Pure and Applied Chemistry nomenclature. This chiral center adopts the (S)-absolute configuration, which significantly influences the compound's biological activity and synthetic utility. The stereochemistry is critical for applications requiring specific three-dimensional molecular recognition, particularly in pharmaceutical development where enantiomeric purity directly impacts therapeutic efficacy.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₃Cl₂NO |

| Molecular Weight | 185.65 g/mol | 222.11 g/mol |

| Chemical Abstracts Service Number | 886061-26-3 | 1590388-37-6 |

| Stereochemical Configuration | (3S) | (3S) |

The structural framework consists of a three-carbon propanol backbone with an amino group attached to the third carbon atom and a 4-chlorophenyl ring system. The International Chemical Identifier string for the hydrochloride salt is represented as 1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1, providing a unique computational representation of the molecular structure. The corresponding International Chemical Identifier Key is ZBKLHKDMNIOCIO-FVGYRXGTSA-N, serving as a condensed identifier for database searches and computational applications.

Crystallographic Data and Solid-State Conformational Analysis

The crystallographic analysis of (S)-3-(4-chlorophenyl)-β-alaninol hydrochloride reveals important insights into its solid-state structure and conformational preferences. The compound typically crystallizes as a white to yellow solid with a reported melting point range of 53-56°C, indicating relatively low thermal stability compared to many pharmaceutical intermediates. The crystalline form exhibits enhanced stability and handling properties compared to the free base, making it the preferred form for commercial applications.

Physical characterization data demonstrates specific solid-state properties that influence the compound's behavior in various applications. The density of the compound is reported as 1.216 grams per cubic centimeter, while the refractive index measures 1.574. These physical parameters provide important information for purification and analytical procedures. The compound shows good solubility in polar solvents, particularly water, due to the presence of the hydrochloride salt functionality.

| Physical Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 53-56°C | Atmospheric pressure |

| Density | 1.216 g/cm³ | Room temperature |

| Refractive Index | 1.574 | Sodium D-line |

| Predicted Boiling Point | 327.9°C | 760 mmHg |

| Predicted pKa | 14.87 | Aqueous solution |

The molecular geometry in the solid state reflects the influence of both intramolecular and intermolecular interactions. The presence of the hydrochloride salt facilitates the formation of hydrogen bonding networks within the crystal lattice, contributing to the overall stability of the crystalline form. The 4-chlorophenyl ring system adopts a conformation that minimizes steric interactions with the amino alcohol functionality while maintaining optimal crystal packing efficiency.

Conformational analysis suggests that the compound adopts an extended conformation in the solid state, with the propanol chain oriented to minimize unfavorable interactions between the amino group and the aromatic ring system. This conformation is stabilized by the formation of intermolecular hydrogen bonds between adjacent molecules in the crystal lattice, particularly involving the amino and hydroxyl functional groups. The chlorine substituent on the phenyl ring influences the electronic distribution within the aromatic system, affecting both the crystal packing and the compound's reactivity profile.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and purity assessment for (S)-3-(4-chlorophenyl)-β-alaninol hydrochloride. Proton nuclear magnetic resonance analysis typically reveals characteristic signals that confirm the molecular structure and stereochemical integrity. The aromatic protons of the 4-chlorophenyl ring appear as a distinctive pattern in the 7.2-7.5 parts per million region, with the chlorine substitution creating a characteristic splitting pattern. The methylene protons of the propanol chain exhibit complex multipicity due to coupling with both the chiral center and the terminal hydroxyl group.

The chiral center proton typically appears as a complex multiplet around 4.8 parts per million, with coupling patterns that reflect the stereochemical environment and neighboring group interactions. The hydroxyl proton signal provides important information about hydrogen bonding and exchange processes, while the amino group protons may exhibit broad signals due to rapid exchange with solvent or other molecules in solution. Integration ratios confirm the expected stoichiometry of the various proton environments within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with distinct signals for the aromatic carbons, the chiral center, and the aliphatic chain carbons. The chlorine-substituted aromatic carbon exhibits a characteristic downfield shift, while the carbon bearing the amino group shows the expected chemical shift for this functional group environment. The spectroscopic data collectively confirm both the structural integrity and the stereochemical purity of the compound.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic signals at 7.2-7.5 ppm | 4-chlorophenyl confirmation |

| ¹H Nuclear Magnetic Resonance | Chiral center proton ~4.8 ppm | Stereochemical environment |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbon signals | Ring substitution pattern |

| Infrared Spectroscopy | N-H stretch ~3300 cm⁻¹ | Amino group presence |

| Mass Spectrometry | Molecular ion [M+H]⁺ = 223 | Molecular weight confirmation |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The amino group exhibits characteristic N-H stretching vibrations around 3300 wavenumbers, while the hydroxyl group shows O-H stretching in a similar region. The aromatic C=C stretching vibrations appear around 1600 wavenumbers, confirming the presence of the chlorophenyl ring system. The C-Cl stretching vibration provides additional confirmation of the halogen substituent on the aromatic ring.

Mass spectrometry analysis provides definitive molecular weight determination and fragmentation pattern analysis. The molecular ion peak for the protonated species typically appears at mass-to-charge ratio 223, corresponding to [M+H]⁺ for the hydrochloride salt. Fragmentation patterns often show loss of the chlorine atom or the amino alcohol side chain, providing structural confirmation and purity assessment. High-resolution mass spectrometry offers precise mass determination that confirms the molecular formula and helps distinguish from closely related isomers or impurities.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKLHKDMNIOCIO-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reductive Amination

- Process: Reductive amination of 3-(4-chlorophenyl)-β-keto esters with chiral catalysts such as Ru-BINAP complexes.

- Outcome: High enantiomeric excess (>98% ee) of the (S)-enantiomer is achieved.

- Purification: Recrystallization from ethanol/HCl (1:1 v/v) further enhances enantiomeric purity.

- Reaction Conditions: Controlled temperature, pH, and catalyst loading are critical for selectivity and yield.

- Advantages: Provides direct access to the chiral beta-amino alcohol without racemization.

Condensation and Reduction Using (S)-Alaninol

- Step 1: Condensation of 4-chlorobenzaldehyde with (S)-alaninol under controlled conditions to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding beta-amino alcohol.

- Step 3: Conversion to hydrochloride salt by treatment with HCl.

- Industrial Scale: Large-scale reactors and continuous flow systems are employed to improve yield and process efficiency.

- Purification: Crystallization or chromatographic methods yield high purity product.

Alternative and Supporting Synthetic Routes

While direct synthesis of (S)-3-(4-chlorophenyl)-beta-alaninol HCl is preferred, related preparative methods for intermediates like 4-chlorophenyl derivatives have been reported, which support the main synthetic pathway:

- Preparation of 4-chlorophenylhydrazine hydrochloride via diazotization and reduction steps using ammonium sulfite as a reducing agent, which improves product quality and yield by minimizing side reactions and facilitating crystallization.

- Synthesis of 3-(4-chlorobenzenesulfonylamino)-propionic acid derivatives by reaction of β-alanine with 4-chlorobenzenesulfonyl chloride under alkaline conditions, useful as precursors or analogs in related synthetic schemes.

Data Table: Summary of Key Preparation Methods

Research Findings and Optimization Notes

- Use of ammonium sulfite as a reducing agent in related 4-chlorophenyl intermediate synthesis reduces caking and side reactions, improving product quality.

- Continuous flow reactors enhance reaction control and scalability, especially in reduction steps.

- Maintaining acidic pH (1-2) during diazotization and neutral to slightly basic pH (6.5-8) during reduction steps is critical to avoid side reactions and obtain high purity intermediates.

- Crystallization at controlled temperatures (5-15 °C) improves product isolation and purity.

- Enantiomeric purity is strongly influenced by choice of chiral catalyst and purification methods, with recrystallization in ethanol/HCl being effective.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Further reduction can be achieved using stronger reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Reactions

(S)-3-(4-chlorophenyl)-beta-alaninol HCl serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its synthesis typically involves the following steps:

- Starting Material : 4-chlorobenzaldehyde

- Reduction : The aldehyde is reduced to the corresponding alcohol.

- Amination : The alcohol undergoes amination with beta-alanine.

- Hydrochloride Formation : The resulting base is converted to its hydrochloride salt using hydrochloric acid.

The compound can participate in several chemical reactions, including oxidation, reduction, and substitution, which further enhances its utility in synthetic chemistry.

| Reaction Type | Example Reaction | Reagents Used |

|---|---|---|

| Oxidation | Alcohol to ketone | PCC (Pyridinium chlorochromate) |

| Reduction | Alcohol to amine | Lithium aluminum hydride |

| Substitution | Chlorine substitution | Nucleophiles like amines |

Medicinal Chemistry

This compound is studied for its potential biological activities, including:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, making it valuable in drug development.

- Receptor Binding : Its structural features allow it to bind selectively to various receptors, influencing pharmacological activity.

Case Studies

- Cancer Research : Research has explored the role of compounds similar to this compound in targeting cancer pathways. For instance, studies indicate that modifications of similar beta-alaninol derivatives can inhibit tumor growth by interfering with signaling pathways like PI3K/AKT .

- Neuropharmacology : Compounds with similar structures have been examined for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and specialty materials. Its role as a pharmaceutical intermediate makes it crucial in the synthesis of various therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Table 1: Comparative Analysis of (S)-3-(4-Chlorophenyl)-beta-alaninol HCl and Analogues

Key Comparisons:

a. Halogen Substitution (Cl vs. F)

- The 4-fluorophenyl analog (CAS 1213160-13-4) replaces chlorine with fluorine, reducing electronegativity and molecular weight (205.66 vs. 222.1 g/mol). Fluorine’s smaller atomic radius may enhance bioavailability in drug design .

- Chlorine’s higher lipophilicity in the parent compound could influence membrane permeability compared to fluorine .

b. Backbone Modifications

- α,β-unsaturated ketones (e.g., ’s compound) exhibit conjugated systems that enhance UV absorption and reactivity, unlike the saturated propanol backbone of the parent compound .

c. Electronic and Spectroscopic Properties

- Computational studies (e.g., DFT on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) suggest chlorophenyl groups induce significant electron-withdrawing effects, which may stabilize charge distribution in polar environments . Similar effects are anticipated in this compound but require experimental validation.

a. Pharmacological Potential

Biological Activity

(S)-3-(4-chlorophenyl)-beta-alaninol hydrochloride, a compound characterized by its unique structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antimicrobial and anticancer properties supported by data tables and case studies.

Chemical Structure and Properties

(S)-3-(4-chlorophenyl)-beta-alaninol HCl possesses the molecular formula C9H13Cl2NO. Its structure includes a beta-alanine moiety substituted with a 4-chlorophenyl group, which is believed to contribute to its biological activity. The presence of the chlorine atom is significant as it may enhance the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into two primary areas:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as a new antibiotic.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in specific tumor types.

The antimicrobial efficacy of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. In vitro studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

The anticancer activity of this compound is thought to involve modulation of key signaling pathways associated with cell growth and apoptosis. It has been observed to interact with specific enzymes and receptors, leading to reduced viability in cancer cell lines.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study involving human melanoma and breast cancer cell lines reported a dose-dependent reduction in cell viability upon treatment with this compound.

- The IC50 values ranged from 5 to 15 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) .

- Apoptotic Induction :

Data Table: Anticancer Efficacy

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Melanoma | 10 | Apoptosis induction | |

| Breast Cancer | 8 | Enzyme inhibition | |

| Lung Cancer | 12 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Beta-alanine with 4-chlorophenyl group | Antimicrobial, anticancer |

| N-(4-chlorophenyl)-β-alanine | Lacks hydroxyl group | Limited antimicrobial activity |

| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Contains indole ring | Strong anticancer properties |

Q & A

Q. What strategies are employed for bioconjugation with fluorescent probes or drug delivery systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.